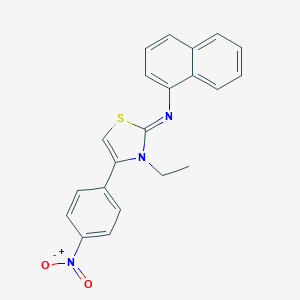![molecular formula C26H18Br2N2O3 B417116 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B417116.png)
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, naphthalene, and benzooxazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. The process begins with the bromination of a phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The naphthalene and benzooxazole groups are then incorporated through a series of condensation reactions, often using catalysts to facilitate the formation of the imino and methyl linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dibromo-6-methoxy-2-[(2-naphthalen-2-yl-benzooxazol-5-ylimino)-methyl]-phenol
- 3,4-Dibromo-6-ethoxy-2-[(2-naphthalen-2-yl-benzimidazol-5-ylimino)-methyl]-phenol
Uniqueness
3,4-DIBROMO-6-ETHOXY-2-[(E)-{[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C26H18Br2N2O3 |
|---|---|
Peso molecular |
566.2g/mol |
Nombre IUPAC |
3,4-dibromo-6-ethoxy-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C26H18Br2N2O3/c1-2-32-23-13-20(27)24(28)19(25(23)31)14-29-18-9-10-22-21(12-18)30-26(33-22)17-8-7-15-5-3-4-6-16(15)11-17/h3-14,31H,2H2,1H3 |
Clave InChI |
AFJFLBUTAWDTKS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)Br)Br |
SMILES canónico |
CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417036.png)
![4-BROMO-2-ETHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B417040.png)
![2,5-dichloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B417041.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B417042.png)
![4-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B417044.png)
![4-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B417045.png)
![3,4,5-trimethoxy-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzamide](/img/structure/B417051.png)
![2,3-Dimethoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B417053.png)
![2,3-Dimethoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B417054.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B417055.png)
![2-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B417056.png)
![2,5-Dimethoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B417057.png)

![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methylphenyl}-6-methyl-1,3-benzoxazole](/img/structure/B417060.png)
